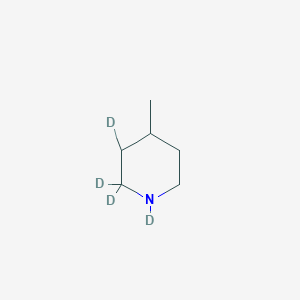
4-Methylpiperidine-2,2,6,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylpiperidine-2,2,6,6-d4 is a deuterated derivative of 4-methylpiperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms at specific positions, making it a valuable compound in various scientific research fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-2,2,6,6-d4 typically involves the deuteration of 4-methylpiperidine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient deuteration .
化学反応の分析
Types of Reactions: 4-Methylpiperidine-2,2,6,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced further to form fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a suitable catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
4-Methylpiperidine-2,2,6,6-d4 has several applications in scientific research:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used in metabolic studies to trace biochemical pathways and understand the role of specific hydrogen atoms in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.
Industry: It is used in the development of advanced materials and as a reagent in various chemical processes
作用機序
The mechanism by which 4-Methylpiperidine-2,2,6,6-d4 exerts its effects is primarily through its interactions with molecular targets. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biochemical and pharmacological properties. The specific pathways involved depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
類似化合物との比較
4-Methylpiperidine: The non-deuterated parent compound.
1,2,2,3-Tetradeuterio-4-ethylpiperidine: A similar deuterated compound with an ethyl group instead of a methyl group.
1,2,2,3-Tetradeuterio-4-phenylpiperidine: A deuterated derivative with a phenyl group.
Uniqueness: 4-Methylpiperidine-2,2,6,6-d4 is unique due to its specific deuteration pattern, which can significantly impact its chemical and physical properties. This makes it particularly valuable in NMR spectroscopy and other applications where precise isotopic labeling is required .
特性
IUPAC Name |
1,2,2,3-tetradeuterio-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i2D,4D2/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFELREXGAFOI-DMNQXYMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(CCN(C1([2H])[2H])[2H])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
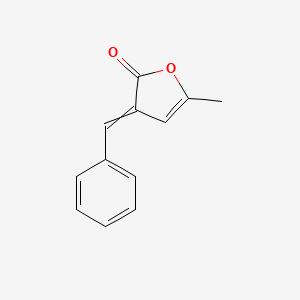
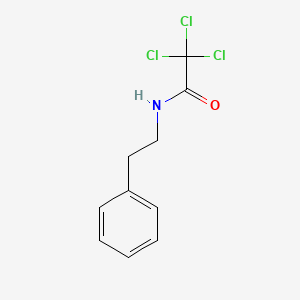
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

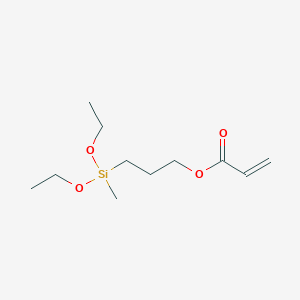
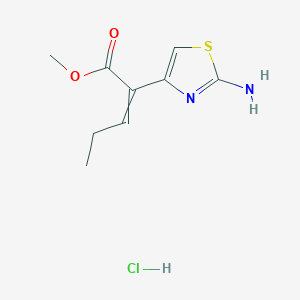
![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)
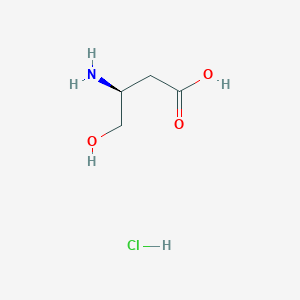
![[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B1148854.png)
